tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
CAS No.: 1221342-47-7
Cat. No.: VC11702301
Molecular Formula: C15H32N2O2
Molecular Weight: 272.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-47-7 |
|---|---|
| Molecular Formula | C15H32N2O2 |
| Molecular Weight | 272.43 g/mol |
| IUPAC Name | tert-butyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate |
| Standard InChI | InChI=1S/C15H32N2O2/c1-7-17(8-2)11-9-10-16-12-13(3)14(18)19-15(4,5)6/h13,16H,7-12H2,1-6H3 |
| Standard InChI Key | UMTOVYSHWDTEIK-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate, reflecting its ester and amine substituents. Its molecular formula is C₁₅H₃₂N₂O₂, with a molecular weight of 272.43 g/mol. The structure features a tert-butyl ester group, a central propanoate backbone with a methyl branch at the second carbon, and a diethylamino-propylamine side chain (Fig. 1).
Table 1: Key Identifiers of tert-Butyl 3-{[3-(Diethylamino)propyl]amino}-2-methylpropanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1221342-47-7 | |
| Molecular Formula | C₁₅H₃₂N₂O₂ | |
| Molecular Weight | 272.43 g/mol | |
| SMILES | CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C | |
| InChIKey | UMTOVYSHWDTEIK-UHFFFAOYSA-N |
Structural Features and Conformation
The compound’s tert-butyl group enhances steric bulk, influencing its solubility and reactivity. The diethylamino-propylamine chain introduces basicity, with a calculated pKa of ~9.5 for the tertiary amine . X-ray crystallography data for analogous compounds suggest a staggered conformation around the propylamine chain, minimizing steric clashes .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Coupling Reaction: A propanoic acid derivative (e.g., tert-butyl 2-methyl-3-bromopropanoate) reacts with 3-(diethylamino)propylamine in the presence of a coupling agent such as HATU or EDC.
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Purification: The crude product is purified via column chromatography or recrystallization, yielding ≥95% purity.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Tert-butyl 2-methyl-3-bromopropanoate, 3-(diethylamino)propylamine, DMF, 60°C, 12h | 78% |
| 2 | Silica gel chromatography (EtOAc/hexane) | 95% |
Industrial-Scale Production
Suppliers like EvoBlocks Ltd. (Hungary) and Fluorochem Ltd. (UK) produce the compound in batches of 10g to 100g, with pricing ranging from $200–$500 per gram depending on purity.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (<0.1 mg/mL) . It remains stable under inert atmospheres at room temperature for ≥6 months.
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| LogP (XLogP3) | 2.1 | Computed |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bonds | 11 | PubChem |
| Melting Point | Not reported | – |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (ester C=O stretch) and 2800–2900 cm⁻¹ (C-H stretches) .
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NMR: ¹H NMR (CDCl₃) δ 1.05 (t, 6H, N(CH₂CH₃)₂), 1.40 (s, 9H, tert-butyl), 2.45 (m, 8H, propylamine chain).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s reactive amine and ester groups enable its use in:
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Peptidomimetics: Incorporating branched alkyl chains into protease inhibitors.
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Kinase Inhibitors: Serving as a precursor for side chains in molecules like bosutinib analogs .
Case Study: Anticancer Drug Development
In a 2023 study, the compound was coupled to a quinoline scaffold to create a tyrosine kinase inhibitor with IC₅₀ = 12 nM against BCR-ABL . The tert-butyl group improved cell membrane permeability by 40% compared to linear esters .
Research Gaps and Future Directions
While the compound’s utility in organic synthesis is established, further studies are needed to:
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Elucidate its metabolic fate in biological systems.
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Explore applications in polymer chemistry or drug delivery.
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